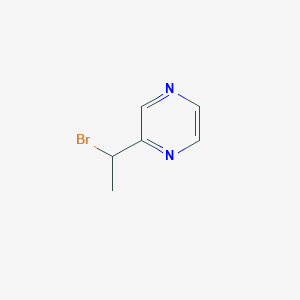

2-(1-Bromoethyl)pyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Organic and Medicinal Chemistry

Pyrazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous biologically active compounds. nih.govtandfonline.com The pyrazine scaffold is considered a "privileged structure" because it is a common feature in molecules that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com The presence of the pyrazine ring can enhance the metabolic stability and bioavailability of a drug molecule. arabjchem.org

The versatility of the pyrazine nucleus allows for its incorporation into a variety of complex molecular architectures, leading to the development of novel therapeutic agents. arabjchem.orgresearchgate.net Many drugs containing the pyrazine moiety have been successfully commercialized, underscoring the importance of this heterocyclic system in drug discovery. nih.gov

Overview of Halogenated Pyrazine Derivatives as Key Intermediates

Halogenated heterocyclic compounds, including halogenated pyrazines, are highly valued as intermediates in organic synthesis. d-nb.infozcpc.net The introduction of a halogen atom onto the pyrazine ring or its side chains provides a reactive handle for further chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. d-nb.info

These halogenated intermediates are instrumental in the construction of more complex molecules with desired electronic and steric properties. zcpc.net For instance, the chlorine atoms in 2,6-dichloropyrazine (B21018) serve as versatile leaving groups, enabling the synthesis of a variety of pharmaceutical compounds. zcpc.net The reactivity of the halogen can be tuned by selecting different halogens (e.g., chlorine, bromine, iodine), with the bromo- and iodo-derivatives generally being more reactive in nucleophilic substitution reactions than their chloro- counterparts. This controlled reactivity is a key advantage in multistep synthetic sequences.

Current Research Trajectories Involving 2-(1-Bromoethyl)pyrazine and its Structural Analogs

Current research involving this compound and its analogs primarily focuses on their application as building blocks for larger, more complex molecules with potential biological activity. The reactivity of the bromoethyl group makes it a prime candidate for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

A notable structural analog, 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, has been synthesized and explored as a precursor for creating larger, octa-substituted molecular structures. mdpi.com Research has shown that the 1-bromoethyl group is less reactive towards bases compared to a bromomethyl group, which can be advantageous in certain synthetic pathways by providing greater stability. mdpi.com

The synthesis of pyrazine derivatives containing halogenated side chains is an active area of investigation. For example, novel halogenated pyrazine-based chalcones have been prepared and evaluated for their antimicrobial and antimycobacterial activities. mdpi.com These studies highlight the importance of the halogen substituent in modulating the biological efficacy of the final compounds.

Furthermore, the development of one-pot synthesis methods for creating complex heterocyclic systems from precursors like 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde demonstrates the ongoing effort to streamline the synthesis of novel scaffolds for drug discovery. nih.govmdpi.com While direct research on this compound itself is not extensively detailed in publicly available literature, the research on its close structural analogs provides a clear indication of its potential utility in the synthesis of novel compounds with diverse applications.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |

| This compound | C₆H₇BrN₂ | ~187.04 | Versatile intermediate with a reactive bromoethyl group. | angenechemical.com |

| 2-(1-Bromoethyl)-5-methylpyrazine | C₇H₉BrN₂ | 201.064 | Methylated analog of this compound. | chemsrc.com |

| 2-(Bromomethyl)pyrazine | C₅H₅BrN₂ | 173.01 | Features a highly reactive bromomethyl group. | |

| 2-(1-Chloroethyl)pyrazine | C₆H₇ClN₂ | Not specified | Chloro-analog with different reactivity compared to the bromo-derivative. | |

| 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile | C₁₀H₈Br₂N₄ | ~344.01 | Dihalo- and dicyano-substituted pyrazine for complex syntheses. | mdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

2-(1-bromoethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMIOALOPQNWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603760 | |

| Record name | 2-(1-Bromoethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91920-65-9 | |

| Record name | 2-(1-Bromoethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Bromoethyl Pyrazine and Its Derivatives

Strategies for Introducing the Bromoethyl Moiety onto the Pyrazine (B50134) Ring

The direct installation of a 1-bromoethyl group onto a pyrazine core can be accomplished through several primary routes, including the construction of the pyrazine ring with the desired substituent already incorporated into one of the precursors, or by modification of a pre-existing alkyl side chain on the pyrazine ring.

Condensation Reactions with Dicarbonyl and Diamine Precursors

A fundamental approach to constructing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To synthesize a pyrazine bearing a 1-bromoethyl substituent, a dicarbonyl precursor containing this moiety is required.

A notable example is the synthesis of 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile. This reaction involves the condensation of diaminomaleonitrile (B72808) with 2,5-dibromohexane-3,4-dione (B1618972). nih.govmdpi.comresearchgate.net The reaction proceeds by heating the two components in a suitable solvent, such as acetonitrile, under reflux conditions. nih.gov This method provides the target pyrazine with two 1-bromoethyl groups directly incorporated into the heterocyclic scaffold. The crude product is often a mixture of diastereomers. nih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Diaminomaleonitrile | 2,5-Dibromohexane-3,4-dione | 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile | ~83% (crude) | nih.gov |

This strategy is highly effective for producing symmetrically substituted pyrazines where the dicarbonyl precursor is readily accessible.

Halogenation Reactions at Alkyl Side Chains of Pyrazines

A common and direct method for introducing a bromine atom onto an alkyl side chain of a pyrazine is through radical halogenation. This approach is particularly useful for the bromination of the benzylic position of an ethyl group attached to the pyrazine ring.

The synthesis of 2-(1-bromoethyl)-3-ethylpyrazine has been successfully achieved by the reaction of 2,3-diethylpyrazine (B107213) with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. google.com The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride under reflux conditions. google.com N-bromosuccinimide is a preferred reagent for such allylic and benzylic brominations as it provides a low, steady concentration of bromine radicals, minimizing side reactions. organic-chemistry.org

Similarly, the concept of side-chain halogenation has been applied to the chlorination of 2-ethylpyrazine (B116886) using chlorine gas in a mixture of glacial acetic acid and hydrochloric acid, with benzoyl peroxide as a catalyst. google.com

| Starting Material | Reagent | Product | Reference |

| 2,3-Diethylpyrazine | N-Bromosuccinimide | 2-(1-Bromoethyl)-3-ethylpyrazine | google.com |

| 2-Ethylpyrazine | Chlorine | 2-(1-Chloroethyl)pyrazine | google.com |

This method is advantageous for its directness in functionalizing an existing alkylpyrazine.

Derivatization from Pre-functionalized Pyrazine Intermediates

Another versatile strategy involves the chemical modification of a pyrazine that already possesses a functional group at the desired position. This can include the conversion of a hydroxyl or carbonyl group into a bromoethyl group.

A clear example of this is the synthesis of 2-(1-bromoethyl)-3-ethylpyrazine from 2-ethyl-3-(1-hydroxyethyl)pyrazine. google.com The hydroxyl group can be converted to a bromine atom using standard brominating agents. The precursor, 2-ethyl-3-(1-hydroxyethyl)pyrazine, can be obtained from the corresponding acetoxyethyl derivative, which in turn is synthesized from the N-oxide of 2,3-diethylpyrazine. google.com

Alternatively, a 2-acetylpyrazine can serve as a precursor. Acetylpyrazines are important intermediates in organic synthesis and can be prepared through various methods, including the oxidation of ethylpyrazines or via Grignard reactions with cyanopyrazines. researchgate.netgoogleapis.com The carbonyl group of the acetyl moiety can be reduced to a hydroxyl group, which is then subsequently brominated to yield the 2-(1-bromoethyl)pyrazine.

Advanced Synthetic Approaches to Pyrazine Scaffolds

Modern synthetic chemistry has focused on developing more efficient and selective methods for the construction of complex heterocyclic systems like pyrazines. These include one-pot and multi-component reactions, as well as techniques that allow for precise control over the position of substituents.

Regioselective Synthesis Techniques for Pyrazine Derivatization

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing unsymmetrically substituted pyrazines. Several techniques have been developed to achieve this control.

One such method is the regioselective addition of nucleophiles, such as Grignard reagents, to N-acylpyrazinium salts. This approach allows for the introduction of substituents at specific positions on the pyrazine ring, leading to the formation of substituted 1,2-dihydropyrazines which can be further converted to other derivatives. beilstein-journals.org

Another strategy involves the use of directing groups or the inherent reactivity differences of a pre-functionalized pyrazine ring. For example, in the synthesis of dipyrrolopyrazine derivatives, the amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines can be directed to either the 2- or 3-position depending on the reaction conditions (metal-free microwave irradiation versus Buchwald cross-coupling). rsc.org

Furthermore, tandem reactions, such as a post-Ugi cyclization followed by a gold(I)-catalyzed regioselective annulation, have been employed for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. figshare.comacs.org These advanced methods provide access to complex pyrazine derivatives with a high degree of control over the final structure.

Metal-Catalyzed Coupling Reactions in Pyrazine Synthesis

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyrazines, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature examples detailing the direct use of this compound as a substrate in all of these reactions are not extensively documented, the principles of these methodologies are broadly applicable to halopyrazines and provide a framework for its potential synthetic transformations.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgnih.gov This methodology has been widely applied to the synthesis of N-aryl pyrazines. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the arylamine product. wikipedia.org

While direct application of the Buchwald-Hartwig amination to this compound is not extensively reported in the literature, the reaction is known to be effective for various bromo- and chloropyrazines. For instance, the amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been successfully demonstrated. researchgate.net The reactivity of the C-Br bond on the pyrazine ring would be the primary site for this transformation. Given that the 1-bromoethyl group is a benzylic-type halide, it could also potentially undergo substitution, but the conditions for Buchwald-Hartwig amination are typically optimized for aryl C-X bond activation. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. organic-chemistry.org

Table 1: Representative Ligands for Buchwald-Hartwig Amination

| Ligand | Structure | Typical Applications |

|---|---|---|

| BINAP | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | Coupling of primary amines with aryl iodides and triflates. wikipedia.org |

| DPPF | 1,1'-bis(diphenylphosphino)ferrocene | Broad applicability for various aryl halides and amines. wikipedia.org |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for coupling of aryl chlorides and hindered substrates. |

This table presents ligands commonly used in Buchwald-Hartwig amination reactions, which are applicable to halopyrazines.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is of significant importance for the synthesis of pyrazine-containing conjugated systems. The catalytic cycle typically involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org

The application of the Sonogashira coupling to halopyrazines is well-established. scirp.org While specific examples employing this compound are scarce, the C-Br bond on the pyrazine ring would be the expected site of reaction. The reaction conditions, including the choice of palladium catalyst, copper co-catalyst, and base, are critical for successful coupling. nih.gov In some cases, copper-free and amine-free conditions have been developed to avoid the formation of homocoupled alkyne byproducts (Glaser coupling). organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of Halo-N-Heterocycles

| Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Room Temp. to 100 °C |

| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | Reflux |

This table outlines common conditions for Sonogashira couplings, which could be adapted for this compound.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron reagent and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is widely used in the synthesis of biaryl compounds and other conjugated systems. The mechanism involves oxidative addition of the halide to Pd(0), transmetalation with the organoboron species (activated by a base), and reductive elimination. libretexts.org

There is specific mention in the literature that this compound is an effective substrate for forming carbon-carbon bonds via Suzuki-Miyaura couplings. The presence of the ethyl chain introduces some steric hindrance compared to the corresponding bromomethyl derivative, but the C-Br bond on the pyrazine ring remains reactive under Suzuki conditions. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, and various conditions have been developed for the coupling of challenging heteroaryl halides. rsc.orgresearchgate.net

Table 3: Conditions for Suzuki Coupling of a Halopyrazine

| Halopyrazine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyrazine | Phenylboronic acid | Pd₂(dba)₃ (1.5), P(t-Bu)₃ (6) | K₃PO₄ | Dioxane | 95 |

| 2-Bromo-6-phenylpyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |

This table provides examples of Suzuki couplings with various halopyrazines, illustrating the potential for applying this methodology to this compound.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. bris.ac.uknih.gov These reactions can be directed by a coordinating group on the substrate or can proceed via a non-directed pathway. For pyrazine systems, C-H activation offers a direct route to arylated or alkenylated products.

While there are no specific reports on the palladium-catalyzed C-H activation of a substrate to directly yield this compound, this methodology has been used to functionalize the pyrazine ring itself. semanticscholar.org For instance, the C-H/C-H cross-coupling between an indole (B1671886) and a pyrazine N-oxide has been reported. semanticscholar.org The regioselectivity of C-H activation on the pyrazine ring can be influenced by the electronic and steric properties of existing substituents. researchgate.netmdpi.com The development of a C-H activation strategy to introduce a 1-bromoethyl group would represent a novel and atom-economical approach.

Cyclization and Annulation Protocols for Fused Pyrazine Systems

Cyclization and annulation reactions are fundamental strategies for the construction of fused heterocyclic systems containing a pyrazine ring. These methods often involve the formation of one or more rings in a single synthetic operation.

While the direct synthesis of this compound via a cyclization reaction is not a common approach, derivatives containing this moiety can be prepared through such methods. For example, the reaction of diaminomaleonitrile with 2,5-dibromohexane-3,4-dione yields 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile. nih.govmdpi.com This reaction involves the condensation of the diamine with the dicarbonyl compound to form the pyrazine ring.

Furthermore, precursors containing a bromoethyl group can be used to construct fused pyrazine systems. For instance, 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde is a key starting material in a one-pot, four-component reaction to synthesize 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives. nih.govresearchgate.netresearchgate.net This transformation proceeds through a domino sequence of imine formation, intramolecular annulation to form the pyrazine ring, and a subsequent Ugi-azide reaction. nih.gov

Other strategies for synthesizing fused pyrazines include the intermolecular annulation of indazole aldehydes with propargylic amines rsc.org and the amidative cyclization of alkynyl esters. nih.gov These methods highlight the diversity of approaches available for constructing complex pyrazine-containing scaffolds.

Chiral Synthesis and Stereochemical Control in Bromoethyl Pyrazine Architectures

The 1-bromoethyl group in this compound contains a stereocenter, making the development of chiral and stereoselective synthetic methods a topic of significant interest.

The synthesis of enantiomerically enriched pyrazine derivatives often relies on the use of chiral starting materials or chiral auxiliaries. While specific methods for the chiral synthesis of this compound are not well-documented, general strategies for related structures can be considered. For example, the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been achieved through the reaction of 1-(2-haloethyl)pyrrole-2-carbaldehydes with chiral amino alcohols like (1S)-1-phenylglycinol. sorbonne-universite.fr The resulting chiral oxazolidine (B1195125) intermediate directs the diastereoselective addition of organometallic reagents. sorbonne-universite.fr

Another approach involves the synthesis of chiral fused pyrazine systems, such as 5,6,7,(8-substituted)-tetrahydro- nih.govnih.govchemicalbook.comtriazolo[4,3-a]pyrazines, starting from chiral piperazin-2-one (B30754) derivatives. google.com These methods emphasize the importance of retaining stereochemical integrity throughout the synthetic sequence.

In the context of this compound, a potential strategy for stereochemical control would be the enantioselective reduction of a corresponding acetylpyrazine (B1664038) precursor, followed by bromination of the resulting chiral alcohol with retention or inversion of configuration, depending on the chosen reagent. Alternatively, the diastereoselective bromination of a pyrazine derivative containing a chiral auxiliary could be explored. The synthesis of diastereomeric mixtures of 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile and their partial separation has been reported, indicating that the stereocenters at the bromoethyl groups can be distinguished. nih.gov

Sustainable and Green Chemistry Approaches in Pyrazine Synthesis

The development of sustainable synthetic routes for pyrazine derivatives is driven by the need to minimize environmental impact and enhance efficiency. Traditional methods for pyrazine synthesis often involve harsh reaction conditions, toxic solvents, and heavy metal catalysts, leading to significant waste and safety concerns. google.com Green chemistry offers a promising alternative by focusing on the use of renewable resources, reducing energy consumption, and designing safer chemical processes. wikipedia.org

Deep eutectic solvents (DESs) have emerged as a green alternative to conventional volatile organic solvents in a wide range of chemical transformations. researchgate.net These solvents are typically formed from a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), resulting in a eutectic mixture with a melting point significantly lower than its individual components. researchgate.net DESs are attractive for several reasons: they are often biodegradable, non-toxic, non-flammable, and can be prepared from inexpensive and renewable starting materials. researchgate.netsmolecule.com

In the context of pyrazine synthesis, DESs can act as both the solvent and a catalyst, simplifying reaction setups and workup procedures. For instance, choline (B1196258) chloride-based DESs have been successfully employed in the synthesis of pyrazine derivatives. smolecule.comacs.org One notable example is the self-condensation of D-glucosamine to produce deoxyfructosazine, a pyrazine derivative, where a choline chloride/urea DES served as an efficient reaction medium. smolecule.comacs.org The use of DESs can lead to high yields under relatively mild conditions.

While the direct application of DESs to the synthesis of this compound has not been extensively reported, the existing research on other pyrazine derivatives suggests a strong potential for this technology. The development of a DES-based system for the bromination of 2-ethylpyrazine would be a significant step towards a more sustainable synthesis of the target compound.

Table 1: Examples of Pyrazine Synthesis Utilizing Deep Eutectic Solvents

| Pyrazine Derivative | Reactants | DES System | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Deoxyfructosazine | D-Glucosamine | Choline chloride/urea | 100 | 150 | 13.5 | smolecule.comacs.org |

| Deoxyfructosazine | D-Glucosamine, Arginine (cocatalyst) | Choline chloride/urea | 100 | 150 | 30.1 | smolecule.com |

| Poly(hydroxyalkyl)pyrazines | Fructose, Ammonium (B1175870) formate | Fructose/Ammonium formate | 120 | < 3 | High | commonorganicchemistry.com |

This table presents examples of pyrazine synthesis using DESs to illustrate the potential of this green methodology. The synthesis of this compound using DESs is a subject for future research.

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. Current time information in Bangalore, IN.nih.gov By directly heating the reaction mixture, microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. Current time information in Bangalore, IN.nih.gov This efficient energy transfer often allows for solvent-free reactions, further contributing to the green credentials of the process. Current time information in Bangalore, IN.

The synthesis of various pyrazine derivatives has been successfully achieved using microwave technology. For example, the condensation of α-dicarbonyl compounds with substituted o-phenylenediamines to form quinoxalines and pyrido[2,3b]pyrazines has been performed under solvent-free and catalyst-free microwave conditions, resulting in good yields and short reaction times. Current time information in Bangalore, IN. Similarly, the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives has been expedited through microwave-assisted multicomponent reactions. nih.govnih.gov

A plausible microwave-assisted route to this compound would involve the radical bromination of 2-ethylpyrazine. While specific literature on the microwave-assisted bromination of 2-ethylpyrazine is scarce, the general principles of microwave-assisted radical reactions suggest that this approach could significantly reduce the reaction time and improve the energy efficiency compared to conventional heating.

Table 2: Examples of Microwave-Assisted Pyrazine Synthesis

| Pyrazine Derivative Class | Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Quinoxalines and Pyrido[2,3b]pyrazines | Condensation | Microwave, solvent-free, catalyst-free | Short | Good | Current time information in Bangalore, IN. |

| 3-Aminoimidazo[1,2-a]pyrazines | Multicomponent reaction | Microwave, Sc(OTf)₃ catalyst | 10 min | - | nih.govnih.gov |

| Poly(hydroxyalkyl)pyrazines | Condensation | Microwave, eutectic media | < 3 min at 120°C | High | commonorganicchemistry.com |

This table showcases examples of microwave-assisted synthesis of various pyrazine derivatives, highlighting the potential of this technique for the synthesis of this compound.

The principles of green chemistry also advocate for the use of environmentally benign reaction conditions, which includes the use of non-toxic catalysts, solvent-free systems, and one-pot reactions to minimize waste and improve atom economy. wikipedia.org

A promising route for the synthesis of this compound involves the radical bromination of 2-ethylpyrazine using N-bromosuccinimide (NBS) as the brominating agent. google.com NBS is a convenient and safer source of bromine radicals compared to elemental bromine. wikipedia.orgorganic-chemistry.org This reaction is typically initiated by a radical initiator, such as benzoyl peroxide, in a solvent like carbon tetrachloride. google.comcommonorganicchemistry.com However, to align with green chemistry principles, the use of more environmentally friendly solvents or even solvent-free conditions should be explored.

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable from a green chemistry perspective as they reduce solvent usage, energy consumption, and waste generation. The development of a one-pot method for the synthesis and subsequent functionalization of this compound would represent a significant advancement in the sustainable production of this compound.

Recent research has also explored the use of novel, greener catalysts for pyrazine synthesis, such as manganese pincer complexes and even natural extracts like onion extract, which can catalyze pyrazine formation under mild conditions. wisdomlib.org While not directly applied to this compound, these innovative catalytic systems open up new avenues for the development of more sustainable synthetic methodologies for a broad range of pyrazine derivatives.

Table 3: Plausible Synthesis of this compound via Radical Bromination

| Reactant | Reagent | Initiator | Solvent | Temperature (°C) | Product | Reference |

| 2,3-Diethylpyrazine | N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | 75-80 (Reflux) | 2-(1-Bromoethyl)-3-ethylpyrazine | google.com |

This table describes the synthesis of a close analog, 2-(1-bromoethyl)-3-ethylpyrazine, which provides a model for the synthesis of this compound under similar conditions.

Reactivity and Mechanistic Studies of 2 1 Bromoethyl Pyrazine in Organic Transformations

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The presence of a bromine atom, a good leaving group, on the secondary carbon of the ethyl side chain makes 2-(1-bromoethyl)pyrazine a suitable substrate for nucleophilic substitution reactions. These reactions are fundamental for introducing a wide range of functional groups, thereby creating diverse molecular scaffolds.

The primary mechanism for nucleophilic substitution at the bromoethyl group is the bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.compressbooks.pub In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the chiral center. libretexts.org

The rate of the SN2 reaction is dependent on the concentrations of both the this compound substrate and the incoming nucleophile. chemistrysteps.com The structure of the alkyl halide significantly influences the reaction rate. As a secondary halide, this compound experiences more steric hindrance than a primary halide like 2-(bromomethyl)pyrazine, resulting in reduced reaction rates. pressbooks.pub Nevertheless, it remains sufficiently reactive towards a variety of strong nucleophiles.

The general reactivity trend for SN2 reactions with different nucleophiles is influenced by factors such as charge, basicity, and polarizability. A representative, though not exhaustive, list of potential SN2 reactions with this compound is presented below.

Interactive Table: Representative SN2 Reactions of this compound

| Nucleophile | Product Type | Relative Reactivity | Notes |

| RS⁻ (Thiolate) | Thioether | High | Excellent nucleophiles due to high polarizability and moderate basicity. |

| CN⁻ (Cyanide) | Nitrile | High | A strong and versatile nucleophile for creating carbon-carbon bonds. |

| N₃⁻ (Azide) | Alkyl Azide | High | A good nucleophile that provides entry to amines via reduction. |

| I⁻ (Iodide) | Alkyl Iodide | Moderate | Finkelstein reaction; can be used to generate a more reactive alkyl iodide in situ. |

| R₂NH (Amine) | Amine | Moderate | Reactivity can be complex, with potential for overalkylation to form tertiary amines and quaternary ammonium (B1175870) salts. |

| RO⁻ (Alkoxide) | Ether | Moderate | Strong bases; elimination reactions can compete with substitution. |

| RCOO⁻ (Carboxylate) | Ester | Low | Generally weaker nucleophiles; require specific conditions to favor substitution. |

Amines and thiolates are two important classes of nucleophiles that react with this compound, leading to the formation of new carbon-nitrogen and carbon-sulfur bonds, respectively.

Thiolates (RS⁻): Thiolate anions are among the most potent nucleophiles for SN2 reactions. msu.edu Their high polarizability allows for efficient orbital overlap in the transition state, leading to rapid displacement of the bromide leaving group. Reactions of alkyl halides with thiolates are generally high-yielding and form stable thioether products. Research on the related compound 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile has shown its reactivity towards sulfur-based nucleophiles. mdpi.com This suggests that this compound would readily react with various thiolates under mild conditions.

Amines (RNH₂, R₂NH): Amines also serve as effective nucleophiles in reactions with this compound. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon. However, the resulting product, a secondary or tertiary amine, is itself a nucleophile and can react further with another molecule of this compound. This can lead to a mixture of mono- and poly-alkylated products, including the quaternary ammonium salt. This overalkylation can be a significant drawback. Despite this, the reaction of amines with the bromoethyl group is a key step in the synthesis of certain fused heterocyclic systems via subsequent intramolecular cyclization. mdpi.com

In a direct comparison, thiolates are generally more nucleophilic than neutral amines of a similar size and steric profile. msu.edu Therefore, reactions with thiolates are typically faster and proceed under milder conditions than those with amines.

The bromoethyl group is a valuable precursor for constructing fused heterocyclic ring systems through intramolecular cyclization. This strategy typically involves a two-step sequence: an initial intermolecular nucleophilic substitution to tether a reactive group to the pyrazine (B50134) core, followed by an intramolecular reaction to form the new ring.

A common pathway involves the reaction of a substrate containing a bromoethyl group with a nucleophile that also possesses a reactive site. For instance, derivatives of N-(2-bromoethyl)pyrrole-2-carboxylates react with amines. mdpi.com The reaction likely proceeds through an initial SN2 substitution of the bromine by the amine, followed by an intramolecular lactamization to yield bicyclic pyrrolopyrazinone derivatives. mdpi.com

Similarly, studies on related heterocyclic systems demonstrate this principle effectively. Ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate derivatives undergo condensation and cyclization with amines to form pyrazolo[1,5-a]pyrazin-4(5H)-one structures. These reactions, which can be facilitated by heating or microwave irradiation, highlight a powerful method for building molecular complexity from bromoethyl-substituted precursors.

Reactivity in Cross-Coupling and Functionalization Reactions

Beyond nucleophilic substitution, this compound can be utilized in more advanced metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. While this reaction typically involves the coupling of an organoboron compound with an aryl or vinyl halide, modifications can allow for the participation of alkyl halides. It has been noted that this compound is an effective substrate for forming carbon-carbon bonds via Suzuki-Miyaura couplings, highlighting its utility in constructing more complex molecular architectures. This suggests its potential for creating novel pyrazine-containing compounds by coupling with various boronic acids or their esters. researchgate.netgre.ac.uk

Oxidative Coupling: Oxidative coupling reactions represent an alternative to traditional cross-coupling, often proceeding via C-H bond activation without the need for pre-functionalized starting materials. nih.gov Copper-catalyzed aerobic oxidative coupling has been used to synthesize pyrazines from ketones and diamines. nih.gov While direct examples of this compound participating as a substrate in oxidative coupling reactions are not prevalent in the reviewed literature, its pyrazine core and reactive side chain make it a potential candidate for such transformations under specific catalytic conditions. The development of such methods could offer new pathways for its functionalization.

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

SN2 Mechanism: As detailed previously, the key mechanistic features are a concerted, single-step process involving a pentacoordinated transition state where the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide ion. pressbooks.publibretexts.org This leads to a predictable inversion of stereochemistry. The steric hindrance from the ethyl group, compared to a methyl group, raises the energy of this transition state, thus slowing the reaction.

Suzuki-Miyaura Coupling Mechanism: The generally accepted mechanism for Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle typically includes three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Radical Mechanisms: Under conditions that promote radical formation, such as the use of radical initiators (e.g., AIBN), reactions involving the bromoethyl group could proceed through radical intermediates. acs.org Homolytic cleavage of the C-Br bond would generate a secondary radical on the ethyl chain, which could then participate in various radical-based transformations.

Chemical Stability and Decomposition Pathways of Bromoethyl Pyrazines

The stability of this compound is a critical factor in its storage, handling, and reaction conditions. Its reactivity is primarily centered around the bromoethyl moiety and the inherent electronic properties of the pyrazine ring.

Research indicates that the stability of haloalkyl-substituted pyrazines is significantly influenced by the nature of the alkyl group. Specifically, the branched 1-bromoethyl group is considered less reactive towards bases compared to its linear 2-bromomethyl counterpart. nih.gov This reduced reactivity is attributed to two main factors: steric hindrance from the additional methyl group, which shields the electrophilic carbon from nucleophilic attack, and inductive electron donation from the methyl group, which slightly reduces the partial positive charge on the carbon atom bearing the bromine. nih.gov

Despite this relative stability, bromoethyl pyrazines are susceptible to degradation under certain conditions. For instance, the more complex 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile has been observed to decompose in the presence of a base like pyridine (B92270) after a couple of hours. nih.gov The electron-deficient nature of the pyrazine ring makes it generally susceptible to nucleophilic attack, which can be a pathway to decomposition, especially when further activated by strong electron-withdrawing groups. uni-tuebingen.de The stability of the pyrazine ring itself can also be pH-dependent; studies on related pyrazine systems have shown that the reduced form can undergo acid-base catalyzed decomposition in aqueous solutions. mdpi.com

Thermal decomposition is another critical pathway. While specific data for this compound is scarce, studies on related brominated organic compounds and pyrazine complexes provide insight into potential degradation routes. Thermal decomposition is often a multistage process. chempap.org For brominated flame retardants, thermal degradation can lead to the emission of hydrogen bromide along with various brominated and non-brominated aromatic compounds, such as phenols. cetjournal.it The decomposition of energetic pyrazine derivatives has been shown to be a complex process with multiple exothermic stages. umd.eduresearchgate.net These findings suggest that the thermal decomposition of this compound could proceed via the elimination of HBr, followed by further degradation and rearrangement of the pyrazine core.

| Factor | Effect on Stability | Potential Decomposition Products | Reference |

|---|---|---|---|

| Structural Isomerism (vs. Bromomethyl) | Increased stability due to steric hindrance and inductive effects. | N/A | nih.gov |

| Basic Conditions (e.g., Pyridine) | Decreased stability; decomposition observed over hours. | Polymerized or rearranged pyrazine species. | nih.gov |

| Aqueous Acid/Base | Potential for catalyzed decomposition of the pyrazine ring. | Hydrolyzed or ring-opened products. | mdpi.com |

| Thermal Stress | Multi-stage decomposition. | Hydrogen bromide, brominated phenols, other pyrazine fragments. | chempap.orgcetjournal.it |

Chirality Induction and Retention in Reactions of this compound

The carbon atom attached to the bromine in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. This chirality is fundamental to its role in asymmetric synthesis, where the goal is the selective production of a single stereoisomer. uwindsor.ca Reactions involving this chiral electrophile can be broadly categorized as stereoselective, where one stereoisomer is formed preferentially, which can be further defined as diastereoselective (favoring one diastereomer) or enantioselective (favoring one enantiomer). uwindsor.camsu.edu

Chirality Induction and Diastereoselective Reactions

When racemic this compound is used in a reaction that generates a new stereocenter, a mixture of diastereomers can be formed. nih.gov However, modern synthetic methods allow for high levels of diastereoselectivity. Chirality induction, where a chiral influence directs the formation of a specific stereoisomer, can be achieved using several strategies.

One powerful method is the use of a chiral auxiliary. The renowned Schöllkopf asymmetric synthesis, for example, employs a chiral pyrazine derivative, (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, as an auxiliary to produce α-amino acids with high diastereoselectivity. researchgate.netlmaleidykla.lt A similar strategy could be applied where the lithiated Schöllkopf auxiliary is alkylated with this compound. Another example involves reacting haloethyl-substituted heterocycles with a chiral auxiliary like (1S)-1-phenylglycinol; subsequent addition of a Grignard reagent can proceed with high diastereomeric ratios (dr) of up to 98:2, with the outcome dependent on both the auxiliary and the specific organometallic reagent used. sorbonne-universite.fr Multicomponent reactions, such as the Ugi reaction followed by an intramolecular N-alkylation, have also been developed to produce complex heterocyclic systems like pyrazinoindolones with high diastereoselectivity, in some cases yielding only a single diastereomer. rsc.org

| Reaction Type | Chiral Influence | Substrate/Reagent Example | Observed Selectivity | Reference |

|---|---|---|---|---|

| Addition to Chiral Auxiliary | (1S)-Phenylglycinol | 1-(2-Haloethyl)pyrrole-2-carbaldehyde + Grignard Reagents | Up to 98:2 dr | sorbonne-universite.fr |

| Alkylation of Chiral Auxiliary | Schöllkopf's Reagent (Chiral Pyrazine) | Heteroaromatic Halogenomethyl Derivatives | High diastereoselectivity | researchgate.netlmaleidykla.lt |

| Ugi / Intramolecular Cyclization | Substrate Control | Ethyl 1-(2-bromoethyl)-1H-indole-2-carboxylate | Formation of a single diastereomer in some cases. | rsc.org |

| Ugi / Nucleophilic Substitution | Substrate Control | 3-Bromo-2-(bromomethyl)propionic acid | Complete diastereoselectivity | acs.org |

Chirality Retention and Enantioselective Reactions

The stereochemical outcome of direct nucleophilic substitution on the chiral center of this compound is dictated by the reaction mechanism. A classic SN2 reaction proceeds via a backside attack, resulting in an inversion of the stereochemical configuration. ucsd.edu Conversely, a non-enzymatic SN1 reaction, which proceeds through a planar carbocation intermediate, typically leads to racemization (a 50:50 mixture of inversion and retention). ucsd.edu

However, retention of configuration is possible through alternative pathways. The SNi (Substitution Nucleophilic internal) mechanism, for instance, involves the formation of an intermediate where the leaving group and the incoming nucleophile are part of the same molecule. This leads to the nucleophile attacking from the same face from which the leaving group departs, resulting in 100% retention of configuration. mugberiagangadharmahavidyalaya.ac.in

Beyond direct substitution, enantioselectivity can be achieved using external chiral catalysts. numberanalytics.comnih.gov In transition-metal-catalyzed cross-coupling reactions, for example, a racemic alkyl electrophile like this compound can be coupled with an organometallic reagent. The use of a chiral ligand, such as a chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) bound to a metal like nickel or palladium, can create a chiral environment around the metal center. nih.govacs.org This chiral catalyst can then react preferentially with one enantiomer of the starting material (a process known as kinetic resolution) or control the stereochemistry of a key step like reductive elimination, leading to the formation of a product with high enantiomeric excess (ee). nih.gov The specific ligand chosen is crucial, as even subtle changes to its structure can dramatically impact the enantioselectivity of the reaction. acs.org

| Mechanism / Method | Typical Stereochemical Outcome | Key Feature | Reference |

|---|---|---|---|

| SN2 (Backside Attack) | Inversion of Configuration | Bimolecular transition state. | ucsd.edu |

| SN1 (Non-enzymatic) | Racemization (Inversion + Retention) | Planar carbocation intermediate. | ucsd.edu |

| SNi (Internal Substitution) | Retention of Configuration | Nucleophile attacks from the same face as the leaving group. | mugberiagangadharmahavidyalaya.ac.in |

| Asymmetric Catalysis (e.g., Cross-Coupling) | Enantiomeric Excess (ee) | Chiral ligand on metal catalyst creates a selective reaction environment. | nih.govacs.org |

Computational Investigations of 2 1 Bromoethyl Pyrazine and Pyrazine Derivatives

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid. derpharmachemica.com This approach is crucial in drug discovery for identifying potential therapeutic agents.

In the context of pyrazine (B50134) derivatives, molecular docking studies have been instrumental in identifying potential inhibitors for various biological targets. For instance, in the search for PIM-1 kinase inhibitors, which are targets for cancer therapy, docking studies on 3-(pyrazin-2-yl)-1H-indazole derivatives were conducted. japsonline.com These studies revealed key interactions between the pyrazine derivatives and amino acid residues within the catalytic pocket of PIM-1 kinase, such as Glu171, Glu121, Lys67, and Asp128. japsonline.com The binding affinity and root-mean-square deviation (RMSD) values obtained from these simulations provide a quantitative measure of the ligand's potential inhibitory activity. japsonline.com For example, a low RMSD value (e.g., 2.067 Å) and a high negative binding affinity (e.g., -9.4 kcal/mol) suggest a favorable and stable interaction. japsonline.com

Similarly, computational studies on pyrazine conjugates have been used to validate their potential antiviral properties against SARS-CoV-2. researchgate.netnih.govnih.gov Molecular docking simulations of these conjugates with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) have identified key hydrogen bonding and π-cation interactions that contribute to their inhibitory activity. nih.gov For example, a pyrazine-triazole conjugate was found to form hydrogen bonds with ARG555, CYS622, and LYS798, and a π-cation interaction with LYS798, resulting in a high docking score. nih.gov These computational insights are invaluable for the rational design and optimization of more potent antiviral agents. nih.gov

The following table summarizes the results of molecular docking studies on various pyrazine derivatives:

| Pyrazine Derivative | Target | Key Interacting Residues | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-(Pyrazin-2-yl)-1H-indazole derivative | PIM-1 Kinase | Glu171, Glu121, Lys67, Asp128 | -9.4 | japsonline.com |

| Pyrazine-triazole conjugate (5d) | SARS-CoV-2 RdRp | ARG555, CYS622, LYS798 | Not specified | nih.gov |

| 2-chloro-3-hydrazinopyrazine (2Cl3HP) | B-DNA | Phosphate backbone | Not specified | mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. qulacs.org These methods are widely used to study pyrazine derivatives, offering insights that complement experimental findings. ijournalse.orgijournalse.org

DFT calculations have been employed to investigate the electronic properties of pyrazine derivatives for applications in corrosion inhibition. By calculating parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can correlate the electronic structure of these compounds with their inhibition efficiency. science.gov For instance, a study on 2-methylpyrazine, 2-aminopyrazine, and 2-amino-5-bromopyrazine (B17997) showed a good correlation between their molecular orbital energies and their ability to inhibit corrosion. science.gov

Furthermore, DFT has been used to study the structure and reactivity of platinum complexes with pyrazine carboxamide derivatives. bendola.com These calculations help in understanding the stereochemistry and predicting the chemical reactivity of these complexes, which have potential as antitumor agents. bendola.com The optimized geometries and global chemical reactivity descriptors derived from DFT calculations are crucial for verifying the structures proposed from experimental data. bendola.com

In the field of materials science, DFT studies have been used to investigate the photophysical properties of pyrazine-based oligomers for use in organic light-emitting diodes (OLEDs). publish.csiro.au These theoretical investigations help in establishing structure-property relationships, guiding the design of new and efficient light-emitting materials. publish.csiro.au

Prediction of Chemical Reactivity and Regioselectivity

Computational methods are increasingly used to predict the chemical reactivity and regioselectivity of reactions involving pyrazine derivatives. This predictive capability is highly valuable in synthetic organic chemistry, as it can significantly reduce the time and resources required for developing new synthetic routes.

For electrophilic aromatic substitution reactions, computational tools like the RegioSQM method can predict the most likely site of reaction on a heteroaromatic system. amazonaws.com This method, which uses semi-empirical calculations to determine the lowest free energies of protonation, has been shown to correlate well with experimental outcomes for pyrazines and other heterocycles. amazonaws.com

In the case of nucleophilic aromatic substitution (SNAr) reactions of substituted dichloropyrazines, computational studies based on the Fukui index have been used to rationalize the observed regioselectivity. researchgate.net These studies revealed that electron-withdrawing groups at the 2-position direct nucleophilic attack to the 5-position, while electron-donating groups favor attack at the 3-position. researchgate.net

Systematic investigations into the radical functionalization of electron-deficient heteroarenes, including pyrazines, have led to the development of guidelines for predicting regioselectivity. nih.gov These studies have shown that the regiochemical outcome can sometimes be tuned by modifying reaction conditions such as solvent and pH. nih.gov

Theoretical Studies of Structure-Property Relationships (e.g., Photophysical and Catalytic Properties)

Theoretical studies are crucial for understanding the relationship between the molecular structure of pyrazine derivatives and their functional properties, such as their photophysical and catalytic behavior.

The photophysical properties of pyrazine-based compounds are of great interest for applications in materials science and photochemistry. Theoretical investigations, often using time-dependent DFT (TD-DFT), can elucidate the nature of electronic transitions and predict absorption and emission spectra. publish.csiro.au For example, studies on pyrazine-fused tetrazapentalenes have used theoretical methods to examine their fluorescence properties and aromaticity. acs.org Similarly, the photophysical properties of pyrazine-based push-pull chromophores have been studied to understand the influence of electron-donating groups and π-conjugated systems on their emission and intramolecular charge transfer (ICT) characteristics. researchgate.net

The catalytic properties of pyrazine-containing metal complexes have also been explored through computational methods. For instance, the ability of rhenium(I) triazole-based complexes containing a pyrazine moiety to electrocatalytically reduce CO2 has been investigated. mdpi.com Computational data, in conjunction with experimental results, demonstrated how the inclusion of the pyrazine ring affects the electronic structure and, consequently, the catalytic activity of the complex. mdpi.com

A study on dopant-free pyrazine-derived hole transport materials (HTMs) for perovskite solar cells utilized theoretical studies to explore electronic distribution, optimized molecular structure, and frontier molecular orbitals, emphasizing the evaluation of structure-property relationships. psu.edu

Validation of Biological Data through Computational Approaches

Computational methods play a vital role in validating and explaining experimental biological data. researchgate.netnih.govnih.gov By providing a molecular-level understanding of observed biological activities, these in silico approaches can confirm experimental findings and guide further research.

In studies of pyrazine derivatives with potential biological applications, computational results are often used to corroborate experimental observations. For example, in the development of new antiviral agents against SARS-CoV-2, computational studies, including QSAR and molecular modeling, were used to support the observed biological properties of synthesized pyrazine conjugates. nih.gov These studies help to establish a clear link between the chemical structure of the compounds and their antiviral activity. nih.gov

Similarly, for pyrazine derivatives showing antimicrobial activity, molecular docking studies can validate the experimental findings by demonstrating how these compounds interact with their bacterial targets. The binding affinity and interaction patterns predicted by docking simulations can provide a rationale for the observed antibacterial potency. nih.gov For instance, the strong antibacterial activity of a pyrazine-pyridone derivative was supported by its high binding affinity and key hydrogen bond interactions with a bacterial enzyme in docking simulations. nih.gov

The use of computational approaches to validate biological data is a powerful strategy that enhances the confidence in experimental results and provides a deeper understanding of the underlying molecular mechanisms.

Advanced Spectroscopic and Analytical Characterization of 2 1 Bromoethyl Pyrazine and Pyrazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including pyrazine (B50134) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts, multiplicities (splitting patterns), and integrals of its hydrogen atoms. The ¹H NMR spectrum of 2-(1-bromoethyl)pyrazine would exhibit characteristic signals for both the pyrazine ring protons and the protons of the 1-bromoethyl substituent.

The pyrazine ring itself contains three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the substituent. rsc.org Generally, protons on pyrazine rings appear in the downfield region, typically between δ 8.0 and 9.0 ppm. rsc.orgacs.orgacs.org The specific shifts and coupling constants depend on their position relative to the nitrogens and the substituent.

The 1-bromoethyl group introduces two distinct proton signals:

A quartet for the methine proton (-CHBr-), shifted downfield due to the deshielding effect of the adjacent bromine atom and the pyrazine ring.

A doublet for the methyl protons (-CH₃), coupled to the methine proton.

In a closely related compound, 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, the 1-bromoethyl group protons appear at δ 5.55 ppm (quartet, CH) and δ 2.14 ppm (doublet, CH₃) in CDCl₃. mdpi.com While the electronic environment of this molecule is different due to the additional substituents, these values provide a reasonable estimate for the chemical shifts in this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine-H | ~8.5 - 8.7 | Multiplet | - |

| -CHBr- | ~5.5 | Quartet | ~6-7 |

| -CH₃ | ~2.1 | Doublet | ~6-7 |

| Predicted ¹H NMR data for this compound based on analogous structures. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are indicative of their chemical environment.

The carbon atoms of the pyrazine ring typically resonate in the aromatic region of the spectrum, generally between δ 140 and 160 ppm. researchgate.netmdpi.comspectrabase.com The carbon atom bearing the substituent (C-2) will have its chemical shift significantly influenced by the bromoethyl group. The other ring carbons (C-3, C-5, C-6) will also show distinct signals based on their proximity to the nitrogen atoms and the C-2 substituent. mdpi.com

For the 1-bromoethyl substituent, two signals are expected:

The methine carbon (-CHBr-), which will appear at a lower field due to the direct attachment of the electronegative bromine atom.

The methyl carbon (-CH₃), which will resonate at a much higher field.

Data from 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile shows the methine carbon at δ 40.12 ppm and the methyl carbon at δ 21.55 ppm. mdpi.com The pyrazine ring carbons in that specific molecule appear at δ 131.35 (C-5, C-6) and δ 157.10 (C-2, C-3), though these values are heavily influenced by the cyano groups. mdpi.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-2 (substituted) | ~155 - 160 |

| Pyrazine C-3, C-5, C-6 | ~142 - 148 |

| -CHBr- | ~40 |

| -CH₃ | ~21 |

| Predicted ¹³C NMR data for this compound based on analogous structures. |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures. nanalysis.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. youtube.com In the case of this compound, a COSY spectrum would show a cross-peak between the methine proton quartet and the methyl proton doublet of the bromoethyl group, confirming their connectivity. It would also reveal couplings between the different protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). nanalysis.comyoutube.com An HSQC spectrum of this compound would show a correlation peak between the methine proton signal (~δ 5.5 ppm) and the methine carbon signal (~δ 40 ppm). Similarly, it would link the methyl protons (~δ 2.1 ppm) to the methyl carbon (~δ 21 ppm) and each pyrazine proton to its corresponding ring carbon. This technique is invaluable for assigning carbon signals that have attached protons. google.com

HMBC (Heteronuclear Multiple Bond Correlation): To complete the structural assignment, HMBC is used. This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for identifying quaternary carbons (those with no attached protons) and for confirming the substitution pattern by showing correlations between the protons of the bromoethyl group and the carbons of the pyrazine ring. nih.gov

In Situ NMR Spectroscopy for Reaction Monitoring

In situ NMR spectroscopy is a technique that allows for the real-time monitoring of chemical reactions directly within an NMR tube. cortecnet.com This method provides valuable kinetic and mechanistic information by tracking the disappearance of reactants, the appearance of products, and the formation and decay of transient intermediates. acs.orgfigshare.com

For pyrazine chemistry, in situ NMR could be employed to:

Monitor the synthesis of this compound, for example, by observing the conversion of a precursor like 2-ethylpyrazine (B116886).

Follow subsequent reactions where this compound acts as a reactant, such as in nucleophilic substitution or cross-coupling reactions.

Identify reactive intermediates that may not be stable enough for isolation. researchgate.net

Studies have successfully used in situ ¹H and ¹³C NMR to monitor the formation of pyrazine derivatives from d-glucosamine, clearly detecting key intermediates like dihydrofructosazine. acs.orgresearchgate.net This demonstrates the power of the technique to elucidate complex reaction pathways in pyrazine synthesis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical method used for the separation, identification, and quantification of compounds in complex mixtures. nih.govuq.edu.au This technique is particularly well-suited for analyzing trace levels of pyrazine compounds. researchgate.net

The process involves:

Separation (UPLC): The sample is injected into the UPLC system, where individual pyrazines are separated as they pass through a column containing a stationary phase (e.g., BEH C18). nih.gov The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

Ionization: As the compounds elute from the column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is commonly used for pyrazine analysis. nih.gov

Analysis (MS/MS): In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas. The resulting product ions are analyzed in the second mass analyzer, creating a characteristic fragmentation spectrum that serves as a structural fingerprint for the compound.

This method offers several advantages for pyrazine analysis, including short analysis times, high stability, and low limits of detection and quantitation. uq.edu.au The characteristic fragmentation patterns of pyrazines, often involving losses from alkyl side chains, allow for their confident identification. oup.com For this compound, the presence of bromine would result in a characteristic isotopic pattern for the molecular ion (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| Parameter | Typical Setting for Pyrazine Analysis | Reference |

| Chromatography | UPLC | nih.govuq.edu.au |

| Column | Reversed-phase (e.g., Waters ACQUITY UPLC BEH C18) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | uq.edu.auresearchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.govuq.edu.au |

| General UPLC-MS/MS parameters for the analysis of pyrazine compounds. |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides extensive fragmentation of molecules, yielding a characteristic mass spectrum that functions as a molecular fingerprint. nih.gov This technique is highly valuable for the structural analysis of organic compounds like this compound. wikipedia.org When a molecule is subjected to EI, typically at an energy of 70 eV, it forms a molecular ion (M•+) which can then undergo a series of fragmentation reactions. libretexts.org

For this compound, the mass spectrum is expected to exhibit a distinct molecular ion peak. Due to the presence of a single bromine atom, this peak will appear as a doublet ([M]•+ and [M+2]•+) with nearly equal relative intensities, which is characteristic of the natural isotopic abundance of bromine (79Br and 81Br).

The fragmentation pattern is critical for confirming the structure. Key fragmentation pathways for this compound would include:

Loss of a Bromine Radical: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), leading to a prominent peak at m/z 121. This fragment ion, [C₆H₈N₂]•+, is stabilized by the pyrazine ring.

Alpha-Cleavage: Fission of the bond between the two carbons of the ethyl side chain is a common fragmentation route for alkyl-substituted aromatic compounds. For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation at m/z 184/186.

Loss of HBr: A rearrangement reaction can lead to the elimination of a neutral hydrogen bromide (HBr) molecule, producing a radical cation at m/z 120.

Pyrazine Ring Fragmentation: Like other pyrazines, fragmentation of the heterocyclic ring itself would produce characteristic low-mass ions.

The high energy of EI ensures that these fragmentation processes occur reproducibly, allowing for the comparison of spectra with library data for identification. nih.gov

Structural Elucidation via Mass Spectrometry

Mass spectrometry is a cornerstone for the structural elucidation of pyrazine derivatives. mdpi.com The fragmentation patterns observed in EI-MS, as described previously, provide definitive evidence for the molecular structure of this compound and allow for its differentiation from isomers.

The unequivocal identification of this compound versus its isomer, 2-(2-bromoethyl)pyrazine, can be achieved by analyzing the specific fragment ions. The alpha-cleavage leading to the loss of a methyl radical (•CH₃) is characteristic of the substituent being a 1-bromoethyl group. The alternative isomer, 2-(2-bromoethyl)pyrazine, would instead show a characteristic loss of a •CH₂Br radical, leading to a fragment at m/z 107. The presence of a significant [M-15]⁺ peak versus a [M-93]⁺ peak would thus distinguish between the two isomers.

Tandem mass spectrometry (MS/MS) can further refine structural analysis. In this technique, a specific precursor ion (e.g., the molecular ion or a primary fragment) is selected and subjected to collision-induced dissociation (CID) to generate a secondary set of product ions. This provides unambiguous evidence of fragmentation pathways and confirms the connectivity of the atoms within the molecule. For complex pyrazine derivatives, techniques like electrospray ionization (ESI) coupled with MS/MS have been used to differentiate positional isomers by observing the fragmentation of metal-ion adducts.

Table 1: Predicted Key EI-MS Fragments for Isomer Differentiation This table is based on theoretical fragmentation patterns.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Originating Isomer | Fragmentation Pathway |

|---|---|---|---|

| 199/201 | [C₆H₇BrN₂]⁺ | This compound | Loss of •CH₃ (Alpha-Cleavage) |

| 121 | [C₈H₉N₂]⁺ | This compound | Loss of •Br |

| 107 | [C₇H₇N₂]⁺ | 2-(2-Bromoethyl)pyrazine | Loss of •CH₂Br |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups and probe the molecular structure of a compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display a combination of absorption bands corresponding to the pyrazine ring and the bromoethyl substituent.

The pyrazine ring exhibits several characteristic vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic ring are found in the 1400-1600 cm⁻¹ region. researchgate.net

Ring Bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds produce signals at lower frequencies.

The bromoethyl group would contribute its own distinct signals:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methine groups are expected in the 2850-3000 cm⁻¹ range.

C-H Bending: Aliphatic C-H bending (scissoring, wagging) vibrations appear around 1375-1465 cm⁻¹.

C-Br Stretching: The most diagnostic peak for this compound is the C-Br stretching vibration. This bond absorption is typically observed in the 500-680 cm⁻¹ region of the spectrum. Its precise position can provide information about the conformation of the alkyl chain.

In a study of a related compound, coresta.orgnih.govresearchgate.netthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a strong amide signal was identified at 1690 cm⁻¹, demonstrating the utility of FTIR in identifying key functional groups on a pyrazine core. mdpi.com

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Pyrazine Ring |

| 3000 - 2850 | C-H Stretch | Ethyl Group (Aliphatic) |

| 1600 - 1400 | C=C and C=N Stretch | Pyrazine Ring |

| 1465 - 1375 | C-H Bend | Ethyl Group (Aliphatic) |

| 680 - 500 | C-Br Stretch | Bromoalkane |

X-ray Diffraction Analysis (e.g., Single Crystal X-ray Diffraction)

While a specific crystal structure for this compound is not publicly available, the utility of this method for pyrazine derivatives is well-documented. For instance, single-crystal X-ray diffraction has been used to:

Elucidate the molecular structure of pyrazine-2-amidoxime, revealing that it crystallizes in the monoclinic P2₁ space group and forms stable helical polymers through intermolecular interactions. rsc.org

Characterize a series of mercury(II) coordination polymers with pyrazine and its methylated derivatives, showing how the substitution pattern on the ring influences the resulting framework. rsc.org

Confirm the structure of tetracyclic pyrazine derivatives, providing definitive proof of their molecular arrangement. researchgate.net

Study stacking interactions in crystals of furazan[3,4-b]pyrazines by analyzing the electron density distribution from high-resolution X-ray data. acs.org

For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the connectivity of the atoms, including the precise location of the bromine atom on the first carbon of the ethyl side chain. It would also provide key geometric parameters, such as the C-Br bond length and the torsion angles describing the orientation of the side chain relative to the pyrazine ring.

Chromatographic Methods

Gas chromatography is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. Due to its expected volatility, this compound is an ideal candidate for GC analysis. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).

The choice of the GC column is critical for achieving good separation. For brominated heterocyclic compounds and pyrazines, a range of columns can be employed:

Non-polar columns (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane) are often used for general screening of organobromine compounds. nih.gov

Polar columns (e.g., those with a polyethylene (B3416737) glycol stationary phase like DB-WAX) are effective for separating more polar analytes, including many pyrazine flavorants. coresta.org

When coupled with a mass spectrometer (GC-MS), GC provides not only the retention time for a compound but also its mass spectrum, allowing for highly confident identification. The analysis of brominated compounds by GC-MS is a standard method in environmental and chemical analysis. nih.govacs.org

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile analytes from a sample matrix. When combined with GC-MS, it creates a powerful and sensitive method for analyzing trace-level compounds like pyrazines in complex samples such as foods and liquids. nih.govacs.org

The HS-SPME process involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase) above a sample. Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.

Key parameters that are optimized for pyrazine analysis include:

Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly selected for its high efficiency in extracting a broad range of pyrazines. coresta.orgnih.gov

Extraction Temperature and Time: Increasing the temperature of the sample enhances the volatility of the analytes, but must be balanced to avoid degradation. Typical conditions for pyrazines range from 50°C to 80°C for 20 to 50 minutes. coresta.orgnih.gov

Salting-Out: The addition of a salt, such as potassium chloride (KCl), to aqueous samples can increase the extraction efficiency by decreasing the solubility of the analytes in the sample matrix. coresta.org

This method has been successfully applied to quantify pyrazine flavorants in various products, demonstrating its robustness and sensitivity. coresta.orgacs.orgnih.gov

Table 3: Typical HS-SPME-GC-MS Parameters for Pyrazine Analysis

| Parameter | Typical Value / Type | Source(s) |

|---|---|---|

| SPME Fiber | DVB/CAR/PDMS | coresta.org, nih.gov |

| Extraction Temp. | 50 °C | coresta.org |

| Extraction Time | 20 min | coresta.org |

| Desorption Temp. | 260 °C | coresta.org |

| Desorption Time | 5 min | coresta.org |

| GC Column | DB-WAX (30 m x 0.25 mm x 0.25 µm) | coresta.org |

| MS Mode | Full Scan (e.g., m/z 35-400) | coresta.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation, identification, and purity assessment of compounds, as well as for monitoring the progress of chemical reactions. khanacademy.orgumich.edu In the context of pyrazine chemistry, TLC is an indispensable tool. While specific Rf values for this compound are not extensively documented in public literature, the methodology for its analysis would follow established principles for other pyrazine derivatives.